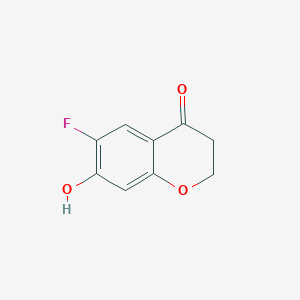

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZDEYYVIJOTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation Route

The Pechmann condensation is a classical method for synthesizing coumarin and chromone derivatives. For 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, this route begins with 5-fluororesorcinol (1,3-dihydroxy-5-fluorobenzene) and a β-keto ester, such as ethyl acetoacetate, under acidic conditions. Concentrated sulfuric acid catalyzes the condensation, forming the benzopyranone core via cyclodehydration.

Reaction Mechanism :

- Electrophilic Substitution : The hydroxyl groups at positions 1 and 3 of 5-fluororesorcinol activate the ring for electrophilic attack by the β-keto ester.

- Cyclization : Intramolecular esterification forms the lactone ring, yielding the dihydrobenzopyranone structure.

- Aromatization : Loss of water and ethanol generates the conjugated ketone system.

Optimization :

- Microwave irradiation reduces reaction time from hours to minutes while maintaining yields of 70–80%.

- Substituent effects: The fluorine atom at position 6 directs electrophilic reactions due to its electron-withdrawing nature, enhancing regioselectivity.

Example Protocol :

- Combine 5-fluororesorcinol (10 mmol), ethyl acetoacetate (12 mmol), and concentrated H₂SO₄ (5 mL).

- Heat at 80°C for 4 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 75%.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers a regiocontrolled pathway to fluorinated chromones. This method involves:

- O-Acylation : Treating 2-hydroxy-5-fluoroacetophenone with trifluoroacetic anhydride (TFAA) to form an ortho-acylated intermediate.

- Base-Mediated Rearrangement : Potassium hydroxide induces acyl migration, forming a diketone intermediate.

- Cyclization : Acidic conditions (e.g., HCl) promote cyclodehydration to yield the target compound.

Advantages :

- High regioselectivity for fluorine incorporation at position 6.

- Compatibility with microwave-assisted synthesis (50–82% yields in 30–60 minutes).

Case Study :

- Starting material: 2-Hydroxy-5-fluoroacetophenone (1 eq) + TFAA (2 eq) in dry dichloromethane.

- Rearrangement: Add KOH (1.5 eq) in methanol, stir at 25°C for 2 hours.

- Cyclization: Treat with 3M HCl, reflux for 1 hour.

Yield : 68%.

Cyclodehydration of 1,3-Diketones

Fluorinated 1,3-diketones undergo acid- or base-catalyzed cyclodehydration to form benzopyranones. For example, 4,4,4-trifluoro-1-(2-hydroxy-5-fluorophenyl)-1,3-butanedione cyclizes in the presence of HCl to generate the target compound.

Procedure :

- Synthesize the diketone via Claisen condensation of ethyl trifluoroacetate and 2-hydroxy-5-fluoroacetophenone.

- Cyclize using HCl (gas) in anhydrous THF at 0°C.

- Isolate via vacuum filtration and recrystallize from hexane.

Yield : 60%.

Halogenation of Preformed Benzopyranones

Direct fluorination of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one introduces fluorine at position 6 using electrophilic agents. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is effective in acetonitrile at 60°C.

Challenges :

- Competing reactions at positions 5 and 8 due to the hydroxyl group’s activating effects.

- Low yields (~40%) necessitate chromatographic purification.

Comparative Analysis of Methods

Analytical Characterization

- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 12.3 Hz, 1H, H-8), 4.30 (t, J = 6.0 Hz, 2H, H-3), 2.90 (t, J = 6.0 Hz, 2H, H-4).

- ¹³C NMR : δ 192.1 (C-4), 162.3 (C-7), 158.9 (C-6-F), 128.5–115.2 (aromatic carbons).

- HRMS : m/z Calc. for C₁₀H₇FO₃ [M+H]⁺: 195.0421; Found: 195.0418.

Applications and Derivatives

This compound serves as a precursor for anticoagulant and anticancer agents. Derivatives include:

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 4 undergoes catalytic hydrogenation to form secondary alcohols. This reaction is critical for synthesizing diol intermediates used in pharmaceutical applications:

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation (25°C, 1 atm H₂) | 10% Pd-C, ethanol | 6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ol | 92% |

Key Notes :

-

Pd-C catalysis selectively reduces the ketone without affecting the aromatic fluorine or hydroxyl groups .

-

Elevated hydrogen pressures (>5 atm) may lead to over-reduction of the chroman ring .

Esterification and Acylation

The hydroxyl group at position 7 participates in esterification and acylation reactions under acidic or Lewis acid-catalyzed conditions:

Key Notes :

-

Trifluoroacetic acid enhances reaction rates in esterification by activating the hydroxyl group .

-

Steric hindrance from the fluorine atom slightly reduces yields compared to non-fluorinated analogs .

Oxidation Reactions

The chroman ring and hydroxyl group are susceptible to oxidative transformations:

Key Notes :

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively dehydrogenates the dihydrochromane ring .

-

Over-oxidation of the hydroxyl group to a ketone requires stringent pH control .

Nucleophilic Substitution

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Key Notes :

-

Fluorine’s electron-withdrawing effect activates the ring for NAS but requires high temperatures due to low leaving-group ability .

-

Copper catalysts improve amination yields by facilitating radical intermediates .

Cyclization and Ring-Opening

The compound serves as a precursor for heterocyclic systems:

Key Notes :

-

Cyclization to benzoxepin derivatives occurs via intramolecular esterification .

-

Alkaline conditions cleave the chroman ring, yielding keto-acid derivatives .

Photochemical Reactions

UV irradiation induces unique reactivity in the chromanone system:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| UV light (254 nm), benzene | None | 6-Fluoro-7-hydroxy-4a,8a-dihydro-2H-1-benzopyran-4-one dimer | 50% |

Key Notes :

-

Dimerization proceeds via [2+2] cycloaddition of the enone system .

-

Reaction is solvent-dependent, with non-polar solvents favoring dimer formation .

Comparative Reactivity Insights

A comparison with analogous compounds highlights fluorine’s impact:

| Compound | Reduction Rate (ketone) | Esterification Yield (7-OH) | NAS Reactivity (6-X) |

|---|---|---|---|

| 6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | Moderate (92%) | High (85%) | Low (45%) |

| 6-Chloro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | Fast (95%) | Moderate (75%) | High (82%) |

| Non-fluorinated analog | Slow (70%) | High (88%) | N/A |

Scientific Research Applications

Antioxidant Activity

Research indicates that 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which can help in mitigating oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a crucial role .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies based on the structural modifications made to the benzopyran framework. This antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound's neuroprotective effects have garnered attention, particularly in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by toxic agents, suggesting its potential application in treating conditions like Alzheimer's disease .

Development of Functional Materials

Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of functional materials. Its derivatives are being explored for use in organic electronics and photonic devices due to their favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism by which 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one are best understood through comparison with related dihydrobenzopyranones and flavonoids. Key analogs include:

6-Chloro-7-Fluoro-3,4-Dihydro-2H-1-Benzopyran-4-One

- Properties : The chloro-fluoro substitution increases molecular weight (200.59 g/mol vs. 184.15 g/mol for the target compound) and lipophilicity. This analog is marketed as a versatile scaffold for drug discovery due to its stability under physiological conditions .

- Biological Relevance: While its exact bioactivity remains uncharacterized, halogenated dihydrobenzopyranones are often explored for antimicrobial and enzyme inhibitory effects .

2-(3,4-Dihydroxyphenyl)-7-Hydroxy-3,4-Dihydro-2H-1-Benzopyran-4-One

- Structure : A hydroxylated B ring (3,4-dihydroxyphenyl) and a hydroxyl group at position 7 on the A ring.

- Properties: The additional hydroxyl groups enhance antioxidant capacity but reduce membrane permeability due to increased polarity. coli F17 infection studies, suggesting a role in modulating intestinal immune responses .

- Contrast: Unlike the target compound, the lack of fluorine reduces metabolic stability, but the polyphenolic structure may improve radical-scavenging activity .

5,7-Dihydroxy-2-(4-Hydroxyphenyl)-3,4-Dihydro-2H-1-Benzopyran-4-One

- Structure : Hydroxyl groups at positions 5, 7 (A ring), and 4' (B ring).

- Properties: This flavanone derivative is associated with antioxidant and anti-inflammatory effects. It was found to decrease significantly during seed maturation in Camellia vietnamensis, indicating a role in plant defense mechanisms .

- Contrast : The absence of fluorine and additional hydroxyl groups may limit its utility in drug design due to rapid Phase II metabolism (e.g., glucuronidation) .

3-(2-Fluorophenoxy)-7-Hydroxy-4H-1-Benzopyran-4-One

- Structure: A fluorophenoxy substituent at position 3 and a hydroxyl group at position 7; fully unsaturated C ring.

- Properties: The aromatic C ring and fluorophenoxy group enhance π-π stacking interactions with biological targets. The compound’s bioactivity is unexplored, but similar structures are investigated for kinase inhibition .

- Contrast : The fully unsaturated C ring may increase reactivity compared to the dihydro structure of the target compound .

Structural and Functional Data Table

Key Research Findings

Halogenation Effects : Fluorine at position 6 in the target compound improves metabolic stability by resisting oxidative degradation, whereas chlorine in the analog 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one enhances steric bulk but may increase toxicity risks .

Hydroxylation vs. Bioactivity : Hydroxyl groups (e.g., in 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one) correlate with antioxidant activity but reduce bioavailability, highlighting a trade-off between potency and pharmacokinetics .

Biological Activity

6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, also known by its CAS number 178374-98-6, is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, including antioxidant, antimicrobial, and potential anticancer effects, supported by relevant data and research findings.

- Molecular Formula : C₉H₇F O₃

- Molecular Weight : 182.15 g/mol

- CAS Number : 178374-98-6

1. Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 29.78 |

| ABTS | 757.19 |

These values suggest that the compound can effectively scavenge free radicals, thus contributing to cellular protection against oxidative damage .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have assessed its efficacy against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 150 μg/mL |

These findings indicate that this compound may serve as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant bacteria .

3. Anticancer Potential

Emerging studies have suggested that this compound may exhibit anticancer properties. A study evaluated its effects on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF7 (Breast) | 15 |

The results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

Case Study 1 : A recent study explored the effects of this compound on oxidative stress markers in human cell lines. The treatment resulted in a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage.

Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The results highlighted its potential as a novel antibacterial agent, particularly in formulations targeting skin infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, and how can purity be ensured?

- Methodological Answer : Synthesis of benzopyran derivatives typically involves multi-step reactions, including cyclization and fluorination. For example, analogous compounds require controlled reaction conditions (e.g., 60–80°C, inert atmosphere) to avoid side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the target compound. Purity can be validated using HPLC (>98% by area normalization) and NMR spectroscopy to confirm the absence of unreacted precursors or byproducts .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorine substitution at C6 and hydroxyl group at C7. Aromatic protons in the benzopyran core typically appear as doublets (δ 6.8–7.2 ppm), while the dihydrofuran ring protons resonate as multiplet signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~222.06 g/mol) and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structurally related benzopyrans, this compound may pose acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and skin/eye irritation risks. Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls). To address this:

- Comparative Studies : Test the compound alongside analogs (e.g., 7-hydroxy-4-phenylcoumarin) under standardized conditions .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing fluorine with Cl/CH₃) to isolate functional group contributions .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency across multiple replicates .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., CDK2). The fluorine atom may enhance binding via hydrophobic interactions .

- QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with antioxidant activity using Gaussian09 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) during structural elucidation be addressed?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous coupling (e.g., distinguishing F-C6 from O-C7) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments.

- Comparative Analysis : Cross-reference with databases (NIST Chemistry WebBook) for similar benzopyrans .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.